Cadmium;ZINC

Solder alloys Mechanical properties Eutectic strengthening

Cadmium;ZINC, represented by the stoichiometric formula Cd3Zn5 (CAS 647831-92-3, molecular weight 664.133 g/mol), belongs to the binary cadmium–zinc metallic system. This system is established as a simple eutectic with a eutectic temperature of 266°C at a eutectic composition of 17.4 wt% Zn (equivalent to approximately 26.5 at.% Zn).

Molecular Formula Cd3Zn5
Molecular Weight 664.1 g/mol
CAS No. 647831-92-3
Cat. No. B12610139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium;ZINC
CAS647831-92-3
Molecular FormulaCd3Zn5
Molecular Weight664.1 g/mol
Structural Identifiers
SMILES[Zn].[Zn].[Zn].[Zn].[Zn].[Cd].[Cd].[Cd]
InChIInChI=1S/3Cd.5Zn
InChIKeyJFBZJNHVXFLJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium;ZINC (Cd3Zn5, CAS 647831-92-3): Baseline Identity and Position Among Cd–Zn Binary Alloys for Scientific Procurement


Cadmium;ZINC, represented by the stoichiometric formula Cd3Zn5 (CAS 647831-92-3, molecular weight 664.133 g/mol), belongs to the binary cadmium–zinc metallic system. This system is established as a simple eutectic with a eutectic temperature of 266°C at a eutectic composition of 17.4 wt% Zn (equivalent to approximately 26.5 at.% Zn) [1][2]. The equilibrium phases consist of the cadmium-rich (Cd) hexagonal close-packed terminal solid solution and the zinc-rich (Zn) hexagonal close-packed terminal solid solution, with maximum mutual solid solubilities of 4.35 at.% Zn in Cd at the eutectic temperature and 1.46 at.% Cd in Zn at 320°C [3]. The Cd3Zn5 stoichiometry (37.5 at.% Cd, 62.5 at.% Zn) places this compound composition in the hypereutectic region of the phase diagram, distinguishing it from the widely studied eutectic Cd–17.4 wt% Zn alloy and from the terminal solid-solution alloys. Cd–Zn alloys are utilized as low-melting solders, corrosion-resistant coatings, sacrificial anode components, and model materials for fundamental solidification and composite research [4].

Cadmium;ZINC (CAS 647831-92-3): Why In-Class Cd–Zn Alloys Cannot Be Interchanged Without Quantitative Performance Consequences


Binary Cd–Zn alloys span a continuous composition range, yet their thermal, mechanical, electrochemical, and microstructural properties exhibit non-linear dependence on zinc/cadmium ratio. Deviation from a target stoichiometry alters critical phase constituents. At the eutectic composition (Cd–17.4 wt% Zn), a fully lamellar eutectic microstructure develops under appropriate solidification conditions, maximizing toughness and strength compared to off-eutectic compositions [1]. Thermal conductivity shifts systematically to higher values with increasing Cd content across the composition range [2]. Hypereutectic alloys directionally solidified at fast growth rates exhibit misaligned primary Zn dendrites that degrade mechanical properties relative to the aligned eutectic [3]. Cd3Zn5, with its fixed 3:5 atomic ratio, occupies a hypereutectic position distinct from the eutectic, hypo-eutectic, and terminal solid-solution alloys. Substituting this stoichiometry with a compositionally similar but non-identical Cd–Zn blend risks unintended shifts in liquidus temperature, solidification pathway, phase assemblage, and ultimately service performance. A procurement specification lacking precise stoichiometry may result in a functionally different material.

Cadmium;ZINC (CAS 647831-92-3): Quantitative Evidence of Differentiation Versus Closest Comparators for Selection Decisions


Eutectic-Composition Cd–17.4 wt% Zn Demonstrates Highest Toughness and Tensile Strength Among Binary Cd–Zn Alloys in the 250–450°C Melting Range

Among binary Cd–Zn alloys melting between 250 and 450°C, the eutectic composition of Cd–17.4 wt% Zn displayed the best toughness and highest tensile strength, with mechanical properties declining progressively as the zinc percentage deviated from the eutectic point [1]. This provides a baseline for the Cd3Zn5 hypereutectic composition: while direct measurements on stoichiometric Cd3Zn5 are absent from the open primary literature, hypereutectic compositions beyond the eutectic point are known to contain primary Zn dendrites and exhibit different deformation behavior. Under unidirectional solidification, the Cd–Zn eutectic (lamellar microstructure) shows increasing yield and ultimate tensile/compressive strengths monotonically with growth rate, a property not replicated in hypereutectic alloys, which suffer from misaligned reinforcing Zn phase and degraded mechanical isotropy [2].

Solder alloys Mechanical properties Eutectic strengthening

Interphase Boundary Energy Drives More Rapid High-Temperature Coarsening in Cd–Zn Eutectic Compared to Pb–Cd Eutectic

Under isothermal annealing at 0.95 Tm, thermal cycling, and thermal gradient exposure, Cd–Zn eutectic specimens coarsened more rapidly than equivalent Pb–Cd specimens. This differential degradation rate correlates with the interphase boundary energies measured as 86 erg/cm² for Cd–Zn and 67 erg/cm² for Pb–Cd [1]. The higher interphase boundary energy in Cd–Zn provides a greater driving force for microstructural coarsening, limiting the maximum service temperature and thermal cycling endurance relative to Pb–Cd counterparts.

Thermal stability Eutectic coarsening Interphase boundary energy

Thermal Conductivity of Cd–Zn Alloys Increases Systematically with Cadmium Content, Enabling Composition-Dependent Thermal Management Tuning

Thermal conductivity measurements on three Cd–Zn alloys across the temperature range of 300–650 K employing the radial heat flow method reveal that thermal conductivity data shift collectively to higher values as cadmium composition increases, while decreasing slightly with temperature for all compositions [1][2]. Electrical resistivity increases linearly with temperature and is independent of Cd/Zn composition; the Lorenz number satisfies the Wiedemann–Franz relation below 373 K, confirming electron-dominated thermal conduction at moderate temperatures [2]. For Cd3Zn5 (62.5 at.% Zn, 37.5 at.% Cd), the relatively higher zinc fraction compared to eutectic Cd–17.4 wt% Zn (≈73.5 at.% Cd) predicts lower thermal conductivity than the eutectic, a parameter that can be exploited where reduced heat transfer is desired.

Thermal conductivity Composition dependence Thermal management

Cadmium;ZINC (CAS 647831-92-3): Prioritized Application Scenarios Grounded in Quantitative Differentiation Evidence


Low-Temperature Soldering Requiring Controlled Liquidus and High Toughness

The Cd–Zn binary system provides a eutectic melting point of 266°C at 17.4 wt% Zn, the lowest liquidus in the system [1]. Cd3Zn5, as a hypereutectic composition, will exhibit a higher liquidus temperature with primary Zn phase formation during solidification. This makes the Cd3Zn5 stoichiometry suitable where a soldering temperature slightly above the Cd–Zn eutectic is required or where the presence of a Zn-rich primary phase is functionally desirable. The documented toughness advantage of near-eutectic Cd–Zn compositions over off-eutectic compositions [2] informs selection: Cd3Zn5 must be evaluated against the Cd–17.4 wt% Zn eutectic benchmark for toughness-critical joints.

Directionally Solidified In-Situ Composites for Anisotropic Mechanical Performance

Unidirectionally solidified Cd–Zn eutectic develops a lamellar microstructure whose yield and ultimate tensile/compressive strengths increase monotonically with growth rate, providing a means to engineer anisotropic mechanical properties [3]. Hypereutectic compositions, including Cd3Zn5, solidified at controlled growth rates may produce coupled-eutectic microstructures with embedded primary Zn dendrites, though extremely fast growth rates cause Zn-phase misalignment that degrades properties [3]. Cd3Zn5 can serve as a model composition for studying the transition from lamellar eutectic to dendritic hypereutectic solidification and the resulting mechanical anisotropy.

Elevated-Temperature Service Where Interphase Stability Governs Lifetime

Cd–Zn alloys coarsen more rapidly than Pb–Cd alloys under thermal exposure due to their higher interphase boundary energy (86 vs. 67 erg/cm²) [4]. For Cd3Zn5, the hypereutectic microstructure with primary Zn phase will exhibit different coarsening kinetics compared to the fully lamellar eutectic. This evidence positions Cd3Zn5 as a candidate for applications requiring a balance between a higher solidus temperature than the eutectic and predictable microstructural degradation kinetics, with the Pb–Cd system serving as a lower-coarsening-rate reference for comparative lifetime assessment.

Thermal-Management-Critical Alloy Selection via Composition-Tuned Conductivity

The systematic increase of thermal conductivity with Cd content in Cd–Zn alloys [5] enables composition-specific thermal management design. Cd3Zn5, with its relatively lower Cd fraction (37.5 at.%) compared to eutectic Cd–17.4 wt% Zn (≈73.5 at.% Cd), is predicted to exhibit lower thermal conductivity. This property is relevant for solder joints in power electronics where reduced heat spreading through the joint is advantageous, or conversely, where higher-Cd compositions are needed for enhanced thermal dissipation.

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